Product packaging for 4-(4-Hexyloxybenzoyl)quinoline(Cat. No.:CAS No. 1706436-21-6)

4-(4-Hexyloxybenzoyl)quinoline

Cat. No.: B1458530
CAS No.: 1706436-21-6
M. Wt: 333.4 g/mol
InChI Key: IBTWTUMUWBXFJT-UHFFFAOYSA-N
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Description

Historical Context of Quinoline (B57606) Core in Chemical Sciences

The history of quinoline dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. researchgate.netpurdue.edu Initially named "Leukol," its structure was later elucidated, revealing a fused system of a benzene (B151609) ring and a pyridine (B92270) ring. researchgate.net A significant milestone was its synthesis in 1842 by Gerhardt through the alkaline distillation of the natural alkaloid quinine, from which the name "quinoline" is derived. researchgate.net The development of synthetic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses in the late 19th century provided broader access to a variety of quinoline derivatives, paving the way for systematic investigation into their chemical and physical properties. researchgate.netpharmaguideline.com This foundational work established quinoline as a "privileged scaffold" in both medicinal chemistry and, more recently, in materials science. researchgate.net

Evolution of Benzoyl-Quinoline Frameworks in Organic Synthesis

The introduction of a benzoyl group onto the quinoline framework creates a new class of compounds with extended π-conjugation and altered electronic properties. The synthesis of benzoyl-quinolines can be approached through several established organic reactions. One of the most direct methods is the Friedel-Crafts acylation, where a quinoline ring is reacted with a substituted benzoyl chloride in the presence of a Lewis acid catalyst.

Another versatile approach is the Pfitzinger reaction, which involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group, such as a benzoyl-substituted ketone, in the presence of a base to yield a quinoline-4-carboxylic acid, which can be subsequently decarboxylated. pharmaguideline.com Similarly, the Doebner-von Miller reaction, an acid-catalyzed condensation of anilines with α,β-unsaturated carbonyl compounds, can be adapted to produce substituted quinolines. purdue.edursc.org These methods allow for the regioselective introduction of the benzoyl moiety at various positions on the quinoline core, with the 4-position being a common target for modifying the electronic and steric characteristics of the molecule.

Significance of Alkyl Chain Substitutions in Molecular Engineering

In the field of molecular engineering, particularly for applications in advanced materials like liquid crystals and organic electronics, the substitution of long alkyl or alkoxy chains onto rigid aromatic cores is a critical design strategy. jmchemsci.com These flexible chains, such as the hexyloxy group in 4-(4-Hexyloxybenzoyl)quinoline, play a pivotal role in controlling the intermolecular interactions and, consequently, the bulk properties of the material.

The primary functions of these alkyl chains include:

Solubility Enhancement: The nonpolar alkyl chains improve the solubility of the often-rigid and poorly soluble aromatic cores in common organic solvents, which is crucial for solution-based processing and device fabrication.

Control of Self-Assembly: The interplay between the π-π stacking of the aromatic cores and the van der Waals interactions of the flexible alkyl chains dictates the self-assembly behavior. This balance is fundamental to the formation of ordered phases, such as those seen in liquid crystals. wikipedia.org

Mesophase Induction: In the context of liquid crystals, the length and branching of the alkyl chain can significantly influence the temperature range and type of mesophase (e.g., nematic, smectic) that a compound exhibits. wikipedia.orgnih.gov Longer chains often promote the formation of more ordered smectic phases.

By carefully selecting the length and position of the alkyl substituent, researchers can fine-tune the material's melting point, liquid crystalline behavior, and thin-film morphology. jmchemsci.comnih.gov

Research Landscape of this compound in Contemporary Chemistry

Direct and extensive research focused exclusively on this compound is limited in publicly available scientific literature. However, its structure combines three key features whose individual contributions to molecular properties are well-documented: the quinoline core, the benzoyl linker, and the hexyloxy tail. This allows for a scientifically grounded projection of its properties and potential applications.

Synthesis: The most probable synthetic route to this compound would involve a Friedel-Crafts acylation. This would likely proceed by reacting quinoline with 4-hexyloxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction would target the electron-rich positions of the quinoline ring. An alternative would be a metal-catalyzed cross-coupling reaction between a 4-haloquinoline and a (4-hexyloxyphenyl)boronic acid derivative, followed by oxidation of the resulting linkage to a ketone.

Predicted Properties and Potential Applications: Based on analogous structures, this compound is expected to be a solid at room temperature with good solubility in organic solvents like chloroform (B151607) and tetrahydrofuran. The combination of the rigid, polar quinoline-benzoyl core and the flexible, nonpolar hexyloxy chain makes it a strong candidate for investigation as a liquid crystalline material. jmchemsci.comwikipedia.org The molecule possesses the calamitic (rod-like) shape that is a prerequisite for forming nematic or smectic mesophases upon heating. jmchemsci.com

Furthermore, the extended π-conjugated system, which includes the quinoline and benzoyl rings, suggests that the compound may exhibit interesting photophysical properties, such as fluorescence. nih.govscielo.br The donor-acceptor character that can arise between the electron-donating hexyloxy group and the relatively electron-withdrawing quinoline-ketone system could lead to applications in organic electronics as a luminescent material. mdpi.com

Below is a table of predicted physicochemical properties for this compound, extrapolated from data on similar benzoyl-quinolines and alkoxy-substituted aromatic compounds.

PropertyPredicted Value / Characteristic
Molecular Formula C₂₂H₂₁NO₂
Molecular Weight 331.41 g/mol
Physical State Crystalline Solid
Solubility Soluble in Chloroform, THF, DMSO; Insoluble in water
Thermal Properties Likely exhibits thermotropic liquid crystalline behavior
Spectroscopic Data ¹H-NMR signals expected for quinoline, substituted benzene, and hexyloxy chain protons. IR absorption expected for C=O (ketone), C-O-C (ether), and aromatic C=C/C-H bonds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23NO2 B1458530 4-(4-Hexyloxybenzoyl)quinoline CAS No. 1706436-21-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1706436-21-6

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

(4-hexoxyphenyl)-quinolin-4-ylmethanone

InChI

InChI=1S/C22H23NO2/c1-2-3-4-7-16-25-18-12-10-17(11-13-18)22(24)20-14-15-23-21-9-6-5-8-19(20)21/h5-6,8-15H,2-4,7,16H2,1H3

InChI Key

IBTWTUMUWBXFJT-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23

Origin of Product

United States

Synthetic Methodologies for 4 4 Hexyloxybenzoyl Quinoline

Established Synthetic Pathways to Quinoline (B57606) Derivatives

The quinoline scaffold is a common motif in medicinal chemistry, and numerous methods for its synthesis have been developed over the past century. These methods typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds. The choice of method often depends on the desired substitution pattern on the quinoline ring.

Several classical name reactions provide access to the quinoline core structure. rsc.org These include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. rsc.orguwc.ac.za

Skraup Synthesis: This method involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. uwc.ac.za

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. illinois.eduwikipedia.org This method is valuable for producing a variety of substituted quinolines. organic-chemistry.org

Combes Synthesis: This pathway utilizes the condensation of anilines with β-diketones, followed by an acid-catalyzed ring closure to yield 2,4-substituted quinolines. mdpi.comuni-muenchen.de

Friedländer Synthesis: This versatile reaction condenses a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govresearchgate.net The reaction is often catalyzed by acids or bases and is a straightforward method for creating polysubstituted quinolines. nih.gov

The following table summarizes the key features of these established quinoline syntheses.

Table 1: Comparison of Established Quinoline Synthesis Methods
Synthesis Method Reactants Key Reagents Typical Products
Skraup Aniline, Glycerol H₂SO₄, Oxidizing agent Quinolines
Doebner-von Miller Aniline, α,β-Unsaturated carbonyl Acid catalyst (e.g., HCl) Substituted quinolines
Combes Aniline, β-Diketone Acid catalyst (e.g., H₂SO₄) 2,4-Disubstituted quinolines
Friedländer 2-Aminobenzaldehyde/ketone, α-Methylene carbonyl Acid or Base catalyst Polysubstituted quinolines

Precursor Synthesis and Functionalization Strategies

The synthesis of 4-(4-hexyloxybenzoyl)quinoline relies on the availability of two key precursors: a suitably functionalized quinoline building block and the 4-hexyloxybenzoyl chloride.

Preparation of 4-Hydroxyquinoline (B1666331) Building Blocks

A common and versatile precursor for 4-substituted quinolines is 4-hydroxyquinoline. This intermediate can be synthesized through several routes, most notably the Gould-Jacobs reaction. researchgate.net This reaction involves the condensation of an aniline with an ethoxymethylenemalonic ester, followed by thermal cyclization and subsequent saponification and decarboxylation to yield the 4-hydroxyquinoline. researchgate.netnumberanalytics.com

Another approach to 4-hydroxyquinolines is the Conrad-Limpach reaction, which involves the reaction of anilines with β-ketoesters. rsc.org Depending on the reaction conditions, this can lead to either 4-hydroxyquinolines or 4-quinolones. The Gould-Jacobs approach is often favored for preparing 4-hydroxyquinoline intermediates. wikipedia.org Furthermore, 4-hydroxyquinolines can be prepared by the dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline compounds. researchgate.net

From 4-hydroxyquinoline, a more reactive 4-haloquinoline (e.g., 4-chloroquinoline) can be prepared using standard halogenating agents like phosphorus oxychloride (POCl₃). This 4-haloquinoline then serves as an excellent substrate for subsequent cross-coupling reactions.

Synthesis of 4-Hexyloxybenzoyl Chloride Precursors

The second key precursor, 4-hexyloxybenzoyl chloride, is synthesized from 4-hydroxybenzoic acid. The synthesis involves two main steps:

Etherification: The phenolic hydroxyl group of 4-hydroxybenzoic acid is alkylated with a hexyl halide (e.g., 1-bromohexane) in the presence of a base such as potassium carbonate (K₂CO₃) to form 4-hexyloxybenzoic acid.

Acyl Chloride Formation: The resulting carboxylic acid is then converted to the corresponding acyl chloride. A common method for this transformation is refluxing the acid with thionyl chloride (SOCl₂). dntb.gov.ua The excess thionyl chloride can be removed by distillation to yield the crude 4-hexyloxybenzoyl chloride, which can be used in subsequent steps. dntb.gov.ua

Advanced Coupling Reactions for C-C Bond Formation

The crucial step in the synthesis of this compound is the formation of the carbon-carbon bond between the C4 position of the quinoline ring and the carbonyl carbon of the benzoyl group. This can be achieved through Friedel-Crafts acylation or various palladium-catalyzed cross-coupling reactions.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a classic method for forming aryl ketones by reacting an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govnumberanalytics.com However, the direct Friedel-Crafts acylation of quinoline is challenging. The basic nitrogen atom in the quinoline ring can coordinate with the Lewis acid catalyst, deactivating it and preventing the reaction. quora.com

Despite this limitation, intramolecular Friedel-Crafts acylations on quinoline systems have been reported to be successful under specific conditions, often requiring polyphosphoric acid (PPA) or Eaton's reagent. harvard.eduthermofisher.cn For an intermolecular reaction, successful acylation would likely require the use of a quinoline derivative where the nitrogen's basicity is masked or a highly reactive quinoline substrate. The reaction of a quinoline derivative with 4-hexyloxybenzoyl chloride in the presence of a Lewis acid could potentially yield the target ketone, although optimization would be necessary to overcome the deactivation issue.

Cross-Coupling Strategies for Ketone Formation

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the formation of the desired C-C bond, with high functional group tolerance and milder reaction conditions compared to Friedel-Crafts reactions. unistra.fr Several strategies can be envisioned.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. libretexts.orgorganic-chemistry.org To synthesize this compound, one could couple a 4-quinolylboronic acid with 4-hexyloxybenzoyl chloride. This type of carbonylative Suzuki coupling is a known method for ketone synthesis. mdpi.com

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide. wikipedia.orglibretexts.org A possible route would involve the reaction of a 4-(trialkylstannyl)quinoline with 4-hexyloxybenzoyl chloride in the presence of a palladium catalyst. The Stille reaction is known for its tolerance of a wide range of functional groups. orgsyn.org

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organohalide. organic-chemistry.orgwikipedia.org A 4-quinolylzinc halide could be prepared and subsequently coupled with 4-hexyloxybenzoyl chloride. uni-muenchen.de Organozinc reagents are highly reactive, often leading to excellent yields. thermofisher.cn

A general scheme for these cross-coupling reactions is presented below.

Table 2: Overview of Potential Cross-Coupling Strategies

Coupling Reaction Quinoline Reagent Benzoyl Reagent Catalyst System (Typical)
Suzuki-Miyaura 4-Quinolylboronic Acid 4-Hexyloxybenzoyl Chloride Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base
Stille 4-(Trialkylstannyl)quinoline 4-Hexyloxybenzoyl Chloride Pd(0) catalyst (e.g., Pd(PPh₃)₄)

An alternative and highly plausible pathway for synthesizing 4-aroylquinolines involves a two-step sequence starting from a quinoline-4-carboxaldehyde. mdpi.com This aldehyde can be reacted with a Grignard reagent, such as (4-hexyloxyphenyl)magnesium bromide, to form a secondary alcohol. Subsequent oxidation of this alcohol, for instance with pyridinium (B92312) dichromate (PDC), would yield the desired ketone, this compound. mdpi.com This method avoids the direct and often problematic C4-acylation or the need to prepare potentially unstable organometallic quinoline derivatives.

Optimization of Reaction Conditions and Catalyst Systems

The synthesis of a bi-aryl ketone like this compound would likely involve a Friedel-Crafts acylation or a related cross-coupling reaction. The optimization of such a reaction is a multifactorial process, involving the systematic variation of catalysts, solvents, temperature, and reaction time to maximize yield and minimize by-product formation.

Key parameters for optimization would include the choice of catalyst. For a Friedel-Crafts type reaction, Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or zinc chloride (ZnCl₂) are traditional choices. Modern approaches often explore more efficient and recyclable solid acid catalysts. For cross-coupling strategies, palladium or copper-based catalysts are frequently used. organic-chemistry.org The reaction conditions would be finely tuned; for instance, studies on similar quinoline syntheses have optimized parameters like temperature, solvent, and catalyst loading to achieve high yields. nih.govsemanticscholar.orgsemanticscholar.org

An illustrative optimization table for a hypothetical synthesis is presented below.

Table 1: Hypothetical Optimization Parameters for Synthesis

ParameterVariationRationale
Catalyst AlCl₃, Fe₃O₄-supported acid nih.gov, Palladium complexes organic-chemistry.orgTo find the most efficient and selective catalyst for the C-C bond formation.
Solvent Dichloromethane (DCM), Toluene, Dioxane, Solvent-free jocpr.comrsc.orgTo assess the impact of solvent polarity and boiling point on reaction rate and solubility.
Temperature Room Temp, 50 °C, 80 °C, 100 °C semanticscholar.orgsemanticscholar.orgTo determine the optimal energy input for overcoming the activation barrier without promoting side reactions.
Base (if applicable) K₂CO₃, Cs₂CO₃, Organic bases (e.g., DIPEA) nih.govmdpi.comTo facilitate deprotonation or neutralize acidic by-products in cross-coupling reactions.

This systematic approach allows for the identification of the most efficient conditions for producing this compound.

Purity Enhancement and Isolation Techniques

Following the synthesis, the crude product requires purification to remove unreacted starting materials, catalyst residues, and by-products. A combination of chromatographic and non-chromatographic methods is typically employed.

Flash column chromatography is a standard and highly effective method for purifying organic compounds like quinoline derivatives. biotage.com The choice of stationary and mobile phases is critical for achieving good separation.

For a molecule with the polarity of this compound, a normal-phase chromatography setup would likely be effective.

Stationary Phase: Silica (B1680970) gel is the most common choice for quinoline derivatives. nih.govpurdue.edu In cases of difficult separations or compound instability, deactivated silica (e.g., treated with triethylamine) or alternative sorbents like alumina (B75360) could be explored.

Mobile Phase (Eluent): A solvent system of varying polarity is used to elute the compounds from the column. A common choice for quinoline derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. rsc.org The ratio is optimized using thin-layer chromatography (TLC) to achieve a retention factor (Rf) for the desired product of approximately 0.2-0.4, ensuring good separation from impurities. Mass-directed preparative HPLC is another powerful technique for isolating pure compounds from complex mixtures. evotec.com

Recrystallization is a powerful technique for purifying solid compounds. mt.com The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. mt.com The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

The protocol for selecting a suitable recrystallization solvent for this compound would involve:

Testing the solubility of a small amount of the crude solid in various solvents (e.g., ethanol (B145695), isopropanol, ethyl acetate, toluene, acetonitrile, hexanes) at room temperature and upon heating. rochester.edureddit.com

Identifying a single solvent that provides a significant solubility differential with temperature.

If no single solvent is ideal, a two-solvent system may be used. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Heating to redissolve and then slow cooling can induce crystallization. reddit.com

Once crystals form, they are isolated by filtration, washed with a small amount of cold solvent, and dried. mt.com

Table 2: Common Solvents for Recrystallization

SolventBoiling Point (°C)PolarityCommon Use
Ethanol 78PolarGood for moderately polar compounds; often used with water. reddit.com
Ethyl Acetate 77Medium-PolarVersatile solvent for a wide range of organic compounds. rochester.edu
Toluene 111Non-PolarEffective for aromatic compounds, good for slow crystallization.
Hexanes ~69Non-PolarUsed for non-polar compounds, often in two-solvent systems with a more polar solvent.
Acetonitrile 82PolarGood solubility differential for many nitrogen-containing heterocycles. reddit.com

Green Chemistry Principles in Synthesis Optimization

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of quinolines has seen significant advances in the application of green chemistry principles. qeios.com

A key green chemistry principle is the reduction or elimination of volatile organic solvents. For quinoline synthesis, several solvent-free approaches have been developed. jocpr.comrsc.org These reactions are often facilitated by high heat or microwave irradiation, which can accelerate reaction rates and improve yields. jptcp.com When solvents are necessary, greener alternatives like water or ethanol are preferred. researchgate.netrsc.org For the synthesis of this compound, exploring a solvent-free Friedel-Crafts reaction on a solid support or a reaction in a green solvent like ethanol could significantly improve the environmental profile of the process. researchgate.net

The use of recoverable and reusable catalysts is another cornerstone of green synthesis. Heterogeneous catalysts, particularly those supported on magnetic nanoparticles (e.g., Fe₃O₄), have been successfully applied to the synthesis of various quinoline derivatives. nih.govnih.govsharif.edu These catalysts can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles without a significant loss of activity. sharif.eduresearchgate.net This approach avoids contamination of the product with metal residues and reduces waste. For a potential synthesis of this compound, developing a recyclable solid acid or supported metal catalyst would be a key goal for a sustainable process. mdpi.comdicp.ac.cn

Table 3: Examples of Green Catalytic Systems for Quinoline Synthesis

Catalyst SystemReaction TypeAdvantages
Fe₃O₄-supported acidic ionic liquid Friedländer AnnulationSolvent-free conditions, catalyst is magnetically separable and reusable. nih.gov
Ru–Fe/γ-Al₂O₃ Hydrogen Transfer ReactionContinuous flow process, uses green solvents (ethanol/water). rsc.org
Hβ zeolite CyclizationSolvent-free conditions, reusable heterogeneous catalyst. rsc.org
Ni-Containing Coordination Polymer Borrowing HydrogenRecyclable catalyst for C-C bond formation. mdpi.com

By integrating these green chemistry principles, the synthesis of this compound could be designed to be not only efficient but also environmentally sustainable.

Despite a comprehensive search for scientific literature and data, no specific theoretical and computational chemistry studies focusing on the compound This compound were found. The CAS number for this compound is 1706436-21-6, and its molecular formula is C22H23NO2.

While general computational methodologies for quinoline derivatives are well-documented in scientific literature, the specific application of these techniques to this compound, and the corresponding detailed research findings and data tables required to populate the requested article structure, are not available in the public domain.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for each outlined section and subsection. Providing such an article would require fabricating data, which falls outside the scope of a factual and accurate AI assistant.

Theoretical and Computational Chemistry Studies of 4 4 Hexyloxybenzoyl Quinoline

Molecular Dynamics (MD) Simulations for Conformational Analysis

Intermolecular Interaction Dynamics

The study of intermolecular interaction dynamics in systems like 4-(4-Hexyloxybenzoyl)quinoline would theoretically involve the analysis of non-covalent forces that govern how molecules of the compound interact with each other. These interactions are crucial for understanding the material's bulk properties, such as its crystal structure and phase behavior. Key intermolecular forces at play would include:

Van der Waals forces: These are ubiquitous interactions arising from temporary fluctuations in electron density. The extended aromatic system of the quinoline (B57606) and benzoyl groups, along with the aliphatic hexyloxy chain, would contribute significantly to these forces.

Dipole-dipole interactions: The presence of heteroatoms (nitrogen and oxygen) and the carbonyl group creates a permanent dipole moment in the molecule, leading to electrostatic interactions between molecules.

π-π stacking: The aromatic rings of the quinoline and benzoyl moieties can engage in π-π stacking, a non-covalent interaction that is significant in the self-assembly of aromatic molecules.

C-H···O and C-H···N interactions: These are weaker hydrogen bonds where a carbon-bound hydrogen atom interacts with the oxygen of the carbonyl or hexyloxy group, or the nitrogen of the quinoline ring.

Computational methods such as Car-Parrinello Molecular Dynamics (CPMD) could be employed to study the dynamics of these interactions, providing insights into the vibrational features and the stability of different molecular arrangements. nih.gov

Computational Approaches to Intermolecular Self-Assembly

The self-assembly of this compound into ordered structures is driven by the interplay of the intermolecular forces mentioned above. Computational chemistry provides powerful tools to simulate and predict these processes.

Molecular Packing Simulations in Condensed Phases

Molecular packing simulations aim to predict the most stable arrangement of molecules in a crystal lattice. These simulations typically involve energy minimization calculations, where the potential energy of a system of molecules is calculated for different spatial arrangements. The arrangement with the lowest energy corresponds to the most stable predicted crystal structure. Techniques like Monte Carlo or molecular dynamics simulations are often used to explore the vast conformational and packing space. For a molecule like this compound, with its flexible hexyloxy chain, identifying the global energy minimum can be computationally challenging.

Prediction of Supramolecular Architectures

Beyond the single crystal structure, computational methods can be used to predict the formation of more complex supramolecular architectures. This can involve simulating the aggregation of molecules in solution or on a surface. By analyzing the trajectories of molecular dynamics simulations, one can observe the spontaneous formation of ordered assemblies, such as liquid crystalline phases, which are common for molecules with a rigid core and a flexible chain, a characteristic feature of this compound. The prediction of such architectures is vital for the design of new materials with specific optical or electronic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity or a physical property. These models are widely used in drug discovery and materials science.

Theoretical Descriptors for Molecular Topology

To build a QSAR model, the chemical structure of a molecule is represented by a set of numerical values called molecular descriptors. These descriptors can be calculated from the 2D or 3D representation of the molecule and can be categorized as:

Topological descriptors: These are derived from the 2D graph of the molecule and describe its connectivity. Examples include the Wiener index and connectivity indices.

Geometrical descriptors: These are calculated from the 3D coordinates of the atoms and describe the size and shape of the molecule.

Electronic descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule, such as dipole moment, polarizability, and frontier molecular orbital energies.

Physicochemical descriptors: These describe properties like lipophilicity (logP) and molar refractivity.

A hypothetical data table of theoretical descriptors for a series of related benzoylquinoline derivatives is presented below to illustrate the concept.

CompoundMolecular WeightLogPDipole Moment (Debye)HOMO (eV)LUMO (eV)
Derivative 1300.354.53.2-6.1-1.5
Derivative 2314.385.03.5-6.0-1.6
Derivative 3328.415.53.8-5.9-1.7
Derivative 4342.446.04.1-5.8-1.8

Correlation of Calculated Parameters with Empirical Observations

Once the molecular descriptors are calculated for a set of compounds with known activities or properties, statistical methods are used to find a correlation between the descriptors and the observed data. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms are commonly used for this purpose. The resulting QSAR equation can then be used to predict the activity of new, untested compounds.

For example, a hypothetical QSAR model for the anticancer activity of a series of benzoylquinoline derivatives might look like:

pIC50 = 0.5 * LogP - 0.2 * Dipole Moment + 0.8 * HOMO + constant

This equation would suggest that higher lipophilicity and a higher HOMO energy are beneficial for activity, while a larger dipole moment is detrimental. The statistical quality of a QSAR model is assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE).

A hypothetical table showing the correlation of calculated descriptors with an observed property (e.g., a biological activity) is shown below.

CompoundCalculated Descriptor 1Calculated Descriptor 2Observed Activity (pIC50)
Derivative 125.40.86.2
Derivative 228.10.76.5
Derivative 330.80.66.8
Derivative 433.50.57.1

Advanced Spectroscopic and Diffraction Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a detailed map of the proton and carbon framework of 4-(4-Hexyloxybenzoyl)quinoline.

The ¹H NMR spectrum of this compound provides crucial information regarding the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration. The aromatic region of the spectrum is expected to be complex due to the presence of both the quinoline (B57606) and the benzoyl ring systems. Protons on the quinoline ring typically resonate at lower field (downfield) due to the deshielding effect of the aromatic system and the nitrogen atom. The protons of the hexyloxy chain will appear in the aliphatic region of the spectrum, with the chemical shift of the methylene group attached to the oxygen atom being the most downfield in this chain.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the benzoyl group is expected to have a characteristic chemical shift in the downfield region of the spectrum. Aromatic carbons will appear in the approximate range of 110-150 ppm, with carbons attached to the nitrogen atom or the carbonyl group being further downfield. The six distinct carbon signals of the hexyloxy group will be observed in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Type Predicted Chemical Shift (ppm)
Quinoline-H 7.0 - 9.0
Benzoyl-H 7.0 - 8.5
O-CH₂- 3.9 - 4.2
-(CH₂)₄- 1.2 - 1.8

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Predicted Chemical Shift (ppm)
C=O 190 - 200
Quinoline-C 120 - 150
Benzoyl-C 125 - 165
O-CH₂- 65 - 75
-(CH₂)₄- 20 - 35

To unambiguously assign the proton and carbon signals, especially in the crowded aromatic regions, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. This allows for the tracing of proton-proton connectivity within the quinoline and benzoyl rings, as well as along the hexyloxy chain. For instance, the correlation between adjacent methylene protons in the hexyloxy group can be easily identified.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. columbia.edu This powerful technique allows for the direct assignment of carbon signals based on the already assigned proton signals, or vice versa.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons over two to three bonds (and sometimes four). columbia.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, a correlation between the protons on the benzoyl ring and the carbonyl carbon, as well as a correlation between the protons on the quinoline ring and the carbonyl carbon, would confirm the connectivity between these three key structural components.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to calculate the molecular formula. This is a critical step in confirming the identity of a newly synthesized compound like this compound. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate ions of the molecule, which are then analyzed by a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap). nih.gov The experimentally determined exact mass is then compared to the theoretical mass calculated for the expected molecular formula (C₂₂H₂₃NO₂).

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also offer insights into intermolecular interactions.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. A strong absorption band is expected in the region of 1650-1680 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group. The C-O stretching vibration of the hexyloxy group will likely appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the hexyloxy chain will be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline and benzoyl rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region. mdpi.com

Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of non-polar bonds can also be more readily observed in Raman spectra.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Characteristic Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
C=O Stretch (Ketone) 1650 - 1680
Aromatic C=C and C=N Stretch 1400 - 1600

While this compound does not possess strong hydrogen bond donors like -OH or -NH groups, weaker intermolecular interactions such as C-H···O or C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, can influence the solid-state packing and may be subtly reflected in the vibrational spectra. researchgate.net In the solid state, shifts in the vibrational frequencies of the C=O or the quinoline ring modes compared to their solution-phase spectra could indicate the presence of such interactions. Detailed analysis of the crystal structure, if obtainable, would provide the most definitive information on intermolecular interactions.

Based on a comprehensive search of available scientific literature, there is currently no specific experimental or theoretical data for the compound “this compound” corresponding to the advanced spectroscopic and diffraction methodologies requested. The photophysical and solid-state structural properties of this particular molecule have not been reported in the accessible literature.

Therefore, it is not possible to provide a detailed, data-driven article on the following topics for this compound:

Electronic Spectroscopy for Photophysical Investigation:

UV-Visible Absorption Spectroscopy

Fluorescence and Phosphorescence Spectroscopy

Time-Resolved Spectroscopy

X-ray Diffraction Studies for Solid-State Structure Elucidation:

Single-Crystal X-ray Diffraction

Powder X-ray Diffraction

To fulfill the request, published research containing specific measurements and analyses for this compound would be required. Without such source data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Advanced Microscopic Techniques for Morphology Analysis

Advanced microscopic techniques are indispensable in the field of materials science for elucidating the morphological and nanostructural characteristics of chemical compounds. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide high-resolution images of a material's surface and internal structure, respectively. This data is crucial for understanding the physical properties and behavior of crystalline and amorphous solids.

Despite the utility of these methods, a comprehensive review of the scientific literature reveals a notable absence of studies applying these advanced microscopic techniques to the specific compound this compound. While the synthesis and certain spectroscopic properties of related quinoline derivatives have been explored, dedicated morphological and nanostructural analyses of this compound using SEM and TEM have not been reported in publicly accessible research.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of a sample. measurlabs.com It works by scanning the surface with a focused beam of electrons, which interact with atoms in the sample, producing various signals that contain information about the surface's topography and composition. measurlabs.com This methodology is widely used to determine particle size, shape, and surface texture of crystalline and amorphous materials.

A diligent search of scientific databases and academic journals indicates that no studies have been published that utilize Scanning Electron Microscopy to characterize the surface topography of this compound. Consequently, there is no available data on the micromorphology, crystal habit, or surface features of this specific compound.

Table 4.6.1: SEM Morphological Data for this compound

ParameterValueReference
Particle ShapeData not availableN/A
Size DistributionData not availableN/A
Surface TextureData not availableN/A
Agglomeration StateData not availableN/A

Note: The lack of available data in the table is a direct reflection of the absence of published SEM studies on this compound.

Transmission Electron Microscopy (TEM) provides significantly higher resolution than SEM, enabling the visualization of a material's internal structure at the nanoscale. measurlabs.com By passing a beam of electrons through an ultra-thin specimen, TEM can reveal details about crystal structure, lattice defects, and the morphology of nanoparticles. oaepublish.com

There is currently no published research that employs Transmission Electron Microscopy for the analysis of the nanostructure of this compound. As a result, information regarding its internal morphology, crystalline lattice, and the presence of any nanoscale features remains undetermined. The application of TEM would be a valuable future endeavor to fully characterize this compound.

Table 4.6.2: TEM Nanostructural Data for this compound

ParameterValueReference
CrystallinityData not availableN/A
Lattice ParametersData not availableN/A
Presence of DefectsData not availableN/A
Nanoparticle MorphologyData not availableN/A

Note: The absence of data in this table is due to the lack of TEM-based research on this compound in the available scientific literature.

Mechanistic Investigations of Liquid Crystalline Behavior in 4 4 Hexyloxybenzoyl Quinoline

Theoretical Frameworks of Mesophase Formation

The transition from a crystalline solid to an isotropic liquid is not always a single-step process. For mesogenic compounds like 4-(4-Hexyloxybenzoyl)quinoline, intermediate phases of matter, known as liquid crystal phases, can exist. These phases possess a degree of molecular order that is between that of a perfectly ordered crystal and a completely disordered liquid. Theoretical models are essential for explaining why and how these partially ordered states, or mesophases, form.

The Maier-Saupe theory is a foundational mean-field theory that provides a molecular-statistical description of the nematic to isotropic phase transition in liquid crystals. cam.ac.ukox.ac.uk It posits that the stability of the nematic phase arises from anisotropic van der Waals dispersion forces between elongated molecules. The theory does not rely on permanent dipoles but rather on induced dipoles that lead to an attractive potential, which is dependent on the relative orientation of the molecules.

For a molecule like this compound, which possesses an elongated, rigid core, the Maier-Saupe theory is highly applicable. The theory introduces an order parameter, S, to quantify the degree of orientational order of the molecular long axes with respect to a common director. In the isotropic phase, S is zero, indicating random molecular orientations. In the nematic phase, S takes a positive value, signifying a degree of collective alignment.

The theory predicts a first-order phase transition from the nematic to the isotropic state at a specific temperature, TNI. At this transition, the order parameter is predicted to have a universal value of approximately 0.43. cam.ac.uk While the Maier-Saupe theory successfully explains the fundamental aspects of the nematic-isotropic transition, it is a mean-field theory and thus has limitations. It does not account for short-range correlations or fluctuations, which can be significant near the phase transition. cam.ac.uk

While the Maier-Saupe theory provides a solid foundation, more sophisticated theoretical models are needed to describe the behavior of more complex mesogens and mesophases. For instance, the formation of smectic phases, which possess positional order in addition to the orientational order of nematic phases, requires extensions to the basic mean-field model.

Modern theoretical approaches often incorporate both attractive and repulsive interactions. ias.ac.in Onsager's theory, for example, focuses on the effects of excluded volume (hard-rod repulsion) and demonstrates that purely repulsive interactions can be sufficient to induce a nematic phase at high enough concentrations. cam.ac.uk For thermotropic liquid crystals like this compound, a complete picture must consider both the attractive forces, as described by Maier-Saupe theory, and the repulsive forces that arise from the molecules' shape anisotropy.

Furthermore, advanced computational methods, such as molecular dynamics simulations and density functional theory (DFT), are increasingly used to model the behavior of liquid crystals. mdpi.com These methods can provide more detailed insights into molecular conformations, intermolecular interactions, and the collective behavior that leads to the formation of specific mesophases. For instance, DFT can be employed to investigate molecular geometries and charge distributions, which in turn influence the mesomorphic properties. mdpi.com

Influence of Molecular Architecture on Mesomorphic Properties

The liquid crystalline properties of a molecule are intrinsically linked to its structure. For this compound, the two primary components—the flexible hexyloxy chain and the rigid benzoyl-quinoline core—play distinct and crucial roles in the development and stability of mesophases.

The presence of the ether linkage (–O–) in the hexyloxy group can also influence the mesomorphic behavior by affecting the linearity and polarizability of the molecule. This can lead to changes in the intermolecular interactions and, consequently, the stability of the liquid crystal phases.

The rigid core of a calamitic liquid crystal is fundamental to the formation of a stable mesophase. mit.edu In this compound, the benzoyl-quinoline moiety provides the necessary structural rigidity and anisotropy. This rigid, elongated core promotes the parallel alignment of molecules, which is a prerequisite for liquid crystallinity.

The rigidity of the core ensures that the molecule maintains its elongated shape, which is essential for the development of the long-range orientational order characteristic of liquid crystal phases.

Experimental Methodologies for Mesophase Identification

The characterization and identification of liquid crystalline mesophases are primarily accomplished through a combination of thermal analysis and optical microscopy. These techniques provide information about the phase transition temperatures, enthalpies, and the unique optical textures of the different mesophases.

Polarized Optical Microscopy (POM) is one of the most powerful and direct methods for identifying liquid crystal phases. When a liquid crystalline sample is placed between crossed polarizers, it exhibits birefringence, resulting in characteristic textures. Each type of liquid crystal phase (e.g., nematic, smectic A, smectic C) has a unique set of optical textures that can be used for its identification. For example, a nematic phase often displays a "threaded" or "Schlieren" texture. mdpi.comresearchgate.net By observing the sample as it is heated and cooled, the transitions between different mesophases can be visually identified.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature. mdpi.comnih.gov Phase transitions in liquid crystals are accompanied by a change in enthalpy, which can be detected by DSC as a peak in the heat flow curve. The temperature at which the peak occurs corresponds to the phase transition temperature, and the area under the peak is proportional to the enthalpy of the transition (ΔH). mdpi.com DSC is used to determine the temperatures of the crystal-to-mesophase and mesophase-to-isotropic liquid transitions, as well as any transitions between different mesophases.

Based on studies of analogous calamitic mesogens, the following table presents plausible thermal data for this compound. It is important to note that these are representative values and actual experimental data for this specific compound may vary.

TransitionTemperature (°C)Enthalpy (ΔH) (kJ/mol)
Crystal → Nematic11025.0
Nematic → Isotropic1551.5

The significantly higher enthalpy change for the crystal-to-nematic transition compared to the nematic-to-isotropic transition is a common feature of liquid crystals. This reflects the large change in positional order upon melting of the crystal lattice, followed by the smaller change associated with the loss of only orientational order at the nematic-isotropic clearing point. mdpi.com

Polarizing Optical Microscopy (POM) for Textural Observation

In a typical investigation, Polarizing Optical Microscopy (POM) would be the primary technique to identify and characterize the mesophases of this compound. beilstein-journals.org This method involves observing the sample between crossed polarizers as a function of temperature. pressbooks.pub Anisotropic liquid crystalline phases would exhibit birefringence, appearing as bright, colored textures against a dark background. The specific textures observed, such as schlieren, focal conic, or mosaic patterns, would allow for the preliminary identification of nematic, smectic, or columnar phases, respectively. For instance, a nematic phase would likely show a threaded texture, while a smectic A phase might present a focal conic fan texture. The transition temperatures observed during heating and cooling cycles under the microscope would provide initial indications of the phase transition points.

Differential Scanning Calorimetry (DSC) for Phase Transition Enthalpies

To quantify the thermodynamics of the phase transitions in this compound, Differential Scanning Calorimetry (DSC) would be utilized. olemiss.eduilsentierointernationalcampus.com This technique measures the heat flow into or out of a sample as it is heated or cooled at a constant rate. nih.gov The resulting thermogram would display peaks corresponding to first-order phase transitions, such as melting (crystal to liquid crystal or isotropic liquid) and clearing (liquid crystal to isotropic liquid), as well as smaller changes in the baseline for second-order transitions like the glass transition. nih.gov The temperature at the peak maximum indicates the transition temperature (T), and the integrated area of the peak provides the enthalpy change (ΔH) associated with the transition. This data is crucial for understanding the energetics and stability of the different phases.

A hypothetical DSC data table for this compound might look as follows:

TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (kJ/mol)
Crystal to Smectic---------
Smectic to Nematic---------
Nematic to Isotropic---------

Note: This table is illustrative as no experimental data for this specific compound is publicly available.

Variable Temperature X-ray Diffraction (VT-XRD) for Structural Changes

Variable Temperature X-ray Diffraction (VT-XRD) would provide detailed structural information about the arrangement of molecules in the different phases of this compound. nih.gov By analyzing the diffraction patterns at various temperatures, one could determine key structural parameters. In the crystalline phase, sharp diffraction peaks would indicate a well-defined, long-range ordered structure. Upon transitioning to a smectic phase, the pattern would change to show one or more sharp, low-angle reflections corresponding to the layer spacing (d), and a diffuse wide-angle reflection related to the average intermolecular distance within the layers. A nematic phase would be characterized by the absence of low-angle peaks, showing only a diffuse wide-angle halo, indicative of long-range orientational order but no positional order. VT-XRD is essential for confirming the type of smectic phase (e.g., Smectic A with a layer spacing close to the molecular length, or Smectic C with a tilted arrangement).

Supramolecular Organization and Self-Assembly in Liquid Crystalline Phases

The formation of liquid crystalline phases is a direct consequence of the way molecules self-assemble into ordered, yet fluid, structures.

Molecular Stacking and Layer Formation Mechanisms

The molecular structure of this compound, with its rigid quinoline (B57606) and benzoyl core and flexible hexyloxy tail, would be expected to promote self-assembly. The elongated, somewhat rod-like shape of the molecule would favor parallel alignment. In a smectic phase, these molecules would organize into layers. The formation of these layers is driven by a combination of factors including the segregation of the aromatic cores from the aliphatic tails. This micro-segregation leads to a periodic arrangement of layers, with the thickness of the layers being a key characteristic that can be measured by VT-XRD.

Intermolecular Interactions Driving Mesophase Stability

The stability of the liquid crystalline phases of this compound would be governed by a variety of non-covalent intermolecular interactions. researchgate.net These include:

π-π stacking: The aromatic quinoline and benzoyl rings would likely engage in π-π stacking interactions, which would contribute to the parallel alignment of the molecular cores. mdpi.com

Dipole-dipole interactions: The presence of the carbonyl group and the nitrogen atom in the quinoline ring would introduce dipoles, leading to electrostatic interactions that influence molecular packing. nih.gov

The interplay of these forces would determine the specific type of mesophase formed and its thermal stability.

Dynamic Aspects of Liquid Crystalline Systems

Liquid crystalline systems are characterized by their dynamic nature, where the constituent molecules exhibit a range of motions. nih.gov For this compound, in a nematic phase, the molecules would be able to rotate about their long axes and diffuse freely, while maintaining a general orientational alignment. In a smectic phase, the mobility would be more restricted, with molecules largely confined within their respective layers, although intra-layer diffusion and rotational motion would still occur. These dynamic properties are crucial for the applications of liquid crystals and can be investigated using techniques such as dielectric spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.

Exploration of 4 4 Hexyloxybenzoyl Quinoline in Optoelectronic and Sensing Applications

Mechanisms of Light Absorption and Emission

The photophysical properties of quinoline (B57606) derivatives are governed by the interplay of their electron-rich and electron-deficient moieties, which facilitate various electronic transitions upon photoexcitation.

Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular charge transfer is a fundamental process in many donor-acceptor molecules, where photoexcitation leads to a significant redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part. In the case of 4-(4-Hexyloxybenzoyl)quinoline, the hexyloxybenzoyl group could potentially act as an electron-donating moiety, while the quinoline core is known to be electron-accepting.

Upon absorption of light, the molecule is promoted to an excited state. If the electronic coupling between the donor and acceptor parts is sufficient, a transfer of an electron can occur, leading to a charge-separated excited state. This ICT state is often characterized by a large dipole moment and is highly sensitive to the polarity of the surrounding medium. In polar solvents, the ICT state can be stabilized, leading to a red-shift in the fluorescence emission spectrum. The efficiency of ICT is influenced by the electronic nature of the donor and acceptor groups, as well as their relative orientation.

Exciton Dynamics and Energy Transfer Pathways

Energy transfer is another critical process, particularly in the context of materials for optoelectronic devices. This can occur between molecules (intermolecular) or within different parts of the same molecule (intramolecular). For instance, Förster Resonance Energy Transfer (FRET) can occur if the emission spectrum of a donor chromophore overlaps with the absorption spectrum of an acceptor chromophore within the same molecule or in close proximity. The efficiency of FRET is strongly dependent on the distance between the donor and acceptor and their relative orientation.

Principles of Fluorescence Sensing Applications

The sensitivity of the fluorescence properties of quinoline derivatives to their local environment makes them excellent candidates for chemical sensors.

Fluorophore-Analyte Interaction Mechanisms

Fluorescence sensing relies on a measurable change in the fluorescence signal of a sensor molecule (fluorophore) upon interaction with a specific analyte. For quinoline-based sensors, several interaction mechanisms are common:

Coordination: The nitrogen atom in the quinoline ring and other potential coordination sites can bind to metal ions. This binding can alter the electronic structure of the fluorophore, leading to changes in its fluorescence.

Photoinduced Electron Transfer (PET): In a PET sensor, the fluorophore is linked to a receptor unit. In the absence of the analyte, photoexcitation of the fluorophore can be followed by electron transfer from or to the receptor, quenching the fluorescence. Binding of the analyte to the receptor can inhibit this PET process, "turning on" the fluorescence.

Excited-State Intramolecular Proton Transfer (ESIPT): Some quinoline derivatives can undergo proton transfer in the excited state. The presence of an analyte can interfere with this process, leading to a change in the emission wavelength or intensity.

Quenching and Enhancement Strategies

The change in fluorescence upon analyte binding can manifest as either quenching (a decrease in intensity) or enhancement (an increase in intensity).

Fluorescence Quenching: This can occur through various mechanisms, including electron transfer, energy transfer, or the formation of a non-emissive complex between the fluorophore and the analyte. For example, the binding of paramagnetic metal ions often leads to fluorescence quenching.

Fluorescence Enhancement: This is often observed when a non-emissive or weakly emissive fluorophore becomes highly fluorescent upon binding to an analyte. This can be due to the restriction of intramolecular rotation or the inhibition of a quenching pathway like PET.

Application in Organic Light-Emitting Diodes (OLEDs) Research

Quinoline derivatives are widely investigated for their potential use in OLEDs due to their favorable electronic and physical properties. They can function as electron-transporting materials, hole-blocking materials, or as emissive materials (dopants or emitters in the emissive layer).

The performance of a quinoline derivative in an OLED is determined by several factors, including its electron and hole mobility, thermal stability, and photoluminescence quantum yield in the solid state. The design of the molecular structure, including the nature and position of substituents, plays a crucial role in tuning these properties. For instance, bulky substituents can be introduced to prevent intermolecular aggregation, which often leads to fluorescence quenching in the solid state. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also critical for ensuring efficient charge injection and transport within the OLED device structure. While no specific data exists for this compound in OLEDs, its structural features suggest it could be a candidate for investigation in this field.

Electron and Hole Transport Mechanisms

The efficacy of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics, is critically dependent on the charge transport characteristics of the constituent materials. The molecular structure of this compound suggests a predisposition for facilitating charge movement, particularly electron transport.

The quinoline moiety is inherently electron-deficient, a characteristic that makes it an effective electron acceptor and transporter. In contrast, the hexyloxybenzoyl group, particularly the alkoxy chain, introduces electron-donating characteristics. This combination of an electron-withdrawing core (quinoline) and a substituted electron-donating benzoyl group can modulate the frontier molecular orbital (FMO) energy levels—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

In many quinoline-based compounds, the LUMO electron density is concentrated on the electron-deficient quinoline unit. This low-lying LUMO level facilitates the injection and transport of electrons. Conversely, the HOMO level is often influenced by the electron-donating parts of the molecule. The presence of the hexyloxy group is expected to raise the HOMO energy level, which could also facilitate hole injection and transport, although the primary role of quinoline derivatives is often associated with electron transport. The efficiency of charge transport is not solely dependent on FMO energy levels but also on the intermolecular electronic coupling, which is governed by the molecular packing in the solid state. Strong π-π stacking between the aromatic quinoline and benzoyl rings of adjacent molecules can create effective pathways for charge carriers to hop between molecules, thereby enhancing charge mobility.

Table 1: Representative Frontier Molecular Orbital (FMO) Energy Levels for Quinoline-Based Systems This table presents typical energy values for illustrative purposes, as specific experimental data for this compound is not available.

Molecular MoietyOrbitalTypical Energy Range (eV)Role in Charge Transport
Quinoline CoreLUMO-2.5 to -3.5Electron Transport
Substituted Benzene (B151609)HOMO-5.0 to -6.0Hole Transport

Exciplex and Excimer Formation Studies

When a molecule absorbs light, it enters an excited state. This excited molecule can interact with neighboring molecules to form transient, excited-state complexes known as excimers and exciplexes. An excimer (excited dimer) is formed when an excited molecule complexes with an identical ground-state molecule. A exciplex (excited complex) is formed when an excited molecule complexes with a different type of ground-state molecule.

The formation of these species is highly dependent on the molecular concentration and arrangement.

Excimer Formation : In concentrated solutions or in the solid state, molecules of this compound can form excimers if their planar aromatic structures allow for close π-π stacking. Upon excitation, one molecule can interact with a ground-state neighbor to form the excimer. The emission from an excimer is characteristically broad, featureless, and red-shifted compared to the emission of the single molecule (monomer). This is because the excimer state is lower in energy.

Exciplex Formation : this compound can participate in exciplex formation when paired with a suitable electron-donor or electron-acceptor material. Given the electron-accepting nature of the quinoline core, it is likely to form an exciplex with a strong electron-donor material. In this scenario, upon excitation, a charge-transfer interaction occurs between the excited acceptor (quinoline derivative) and the ground-state donor. Like excimers, exciplexes have a lower energy state and exhibit broad, red-shifted emission.

These phenomena are particularly relevant in OLEDs, where the formation of exciplexes at the interface between donor and acceptor layers can be harnessed to create highly efficient light-emitting devices.

Photocatalytic Mechanisms and Applications

Photocatalysis involves the use of a light-absorbing material (a photocatalyst) to drive a chemical reaction. The quinoline ring system, known for its photochemical activity, makes this compound a candidate for such applications. Research on related compounds, such as quinoline salts paired with polyoxometalates, has demonstrated their effectiveness in photocatalytic reactions like the hydroxylation of benzene.

Excited State Reactivity and Electron Transfer Processes

The photocatalytic cycle begins when the this compound molecule absorbs a photon of sufficient energy, promoting an electron from its HOMO to its LUMO and creating an excited state. This excited molecule is both a stronger oxidizing agent and a stronger reducing agent than its ground-state counterpart, enabling it to participate in electron transfer reactions.

The primary excited-state process relevant to photocatalysis is Photoinduced Electron Transfer (PET).

Reductive Quenching : If the excited photocatalyst encounters a molecule with a suitable oxidation potential (an electron donor), it can accept an electron. This process "quenches" the excited state and generates a radical anion of the photocatalyst.

Catalyst + Donor → Catalyst•⁻ + Donor•⁺*

Oxidative Quenching : Alternatively, if the excited photocatalyst interacts with an electron acceptor, it can donate its excited electron. This results in the formation of a radical cation of the photocatalyst.

Catalyst + Acceptor → Catalyst•⁺ + Acceptor•⁻*

The efficiency of these PET processes is governed by the thermodynamic driving force and the kinetics of the reaction. Other processes, such as excited-state intramolecular proton transfer (ESIPT), have been observed in many quinoline derivatives, highlighting the diverse reactivity of the quinoline core upon photoexcitation. rsc.orgresearchgate.net

Mechanism of Action in Photoreduction/Photooxidation

Following the initial photoinduced electron transfer, the generated radical ions of the photocatalyst drive the desired chemical transformation of a substrate.

Mechanism of Photoreduction : In a reductive pathway, the photocatalyst's radical anion (Catalyst•⁻), formed via reductive quenching, is a potent reducing agent. It can donate its excess electron to a substrate molecule, thereby reducing it. After donating the electron, the photocatalyst returns to its neutral ground state, ready to absorb another photon and restart the catalytic cycle. Catalyst•⁻ + Substrate → Catalyst + Substrate•⁻

Mechanism of Photooxidation : In an oxidative pathway, the photocatalyst's radical cation (Catalyst•⁺), formed via oxidative quenching, is a powerful oxidizing agent. It can abstract an electron from a substrate molecule, leading to its oxidation. Upon accepting an electron, the photocatalyst is restored to its ground state, completing the cycle. Catalyst•⁺ + Substrate → Catalyst + Substrate•⁺

Table 2: Key Species in the Photocatalytic Cycle

Species Description Role in Redox Reaction
Catalyst * The photocatalyst in its electronically excited state after light absorption. Initiates electron transfer.
Catalyst•⁻ The radical anion of the photocatalyst formed by accepting an electron. Acts as a photoreducing agent.
Catalyst•⁺ The radical cation of the photocatalyst formed by donating an electron. Acts as a photooxidizing agent.

| Substrate•⁻ / Substrate•⁺ | The radical ion of the substrate formed after electron transfer. | The product of the redox half-reaction. |


Advanced Topics in Supramolecular Chemistry of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is currently no specific published research available on the supramolecular chemistry, non-covalent interactions, or the formation of self-assembled monolayers for the chemical compound “this compound.”

The detailed investigation into academic journals, crystallographic databases, and patent literature did not yield any specific studies, structural data (such as single-crystal X-ray diffraction), or experimental findings related to the self-assembly and surface behavior of this particular molecule.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the advanced topics in the supramolecular chemistry of this compound as outlined in the requested structure. The absence of empirical data precludes a factual discussion of its hydrogen bonding networks, π-π stacking interactions, van der Waals forces, solvophobic effects, and its behavior in the formation of self-assembled monolayers.

Further research and publication in the field are required to elucidate the specific supramolecular characteristics of this compound.

Advanced Topics in Supramolecular Chemistry of 4 4 Hexyloxybenzoyl Quinoline

Controlled Aggregation and Nanostructure Formation

Morphological Evolution of Aggregates

Future research may explore the supramolecular behavior of 4-(4-Hexyloxybenzoyl)quinoline, at which point an article with the requested level of detail could be generated.

Emerging Research Directions and Future Perspectives

Integration into Hybrid Organic-Inorganic Materials

The development of hybrid organic-inorganic materials offers a promising pathway for harnessing the potential properties of 4-(4-Hexyloxybenzoyl)quinoline. The quinoline (B57606) moiety, with its nitrogen atom, can act as a ligand for metal ions, facilitating the formation of coordination polymers and metal-organic frameworks (MOFs). The long hexyloxy tail can influence the solubility and processing of these materials, as well as introduce liquid crystalline properties.

Potential Research Directions:

Luminescent Materials: Quinoline derivatives are known for their fluorescent properties. Integrating this compound into hybrid materials with lanthanide ions could lead to novel phosphorescent materials with applications in organic light-emitting diodes (OLEDs) and sensors.

Nonlinear Optical (NLO) Materials: The conjugated π-system of the quinoline and benzoyl groups suggests potential for NLO activity. Incorporation into inorganic matrices like silica (B1680970) or titania could enhance these properties and improve material stability.

Functionalized Nanoparticles: The compound could be used to functionalize the surface of inorganic nanoparticles (e.g., gold, quantum dots), imparting specific recognition capabilities or improving their dispersibility in organic media for applications in bioimaging and drug delivery.

Development of Novel Synthetic Methodologies

While classical methods like the Friedel-Crafts acylation can be employed for the synthesis of this compound, there is a continuous drive for more efficient, sustainable, and versatile synthetic routes.

Potential Research Directions:

Catalytic C-H Activation: Direct C-H activation of the quinoline ring followed by acylation would provide a more atom-economical and environmentally friendly alternative to traditional multi-step syntheses.

Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability of the synthesis.

Photocatalysis: Visible-light photocatalysis could offer a mild and selective method for the formation of the carbon-carbon bond between the quinoline and benzoyl moieties.

Advanced Theoretical Modeling of Complex Systems

Computational chemistry and molecular modeling are indispensable tools for predicting the properties and behavior of new molecules, thereby guiding experimental efforts.

Potential Research Directions:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, spectroscopic properties (UV-Vis, fluorescence), and reactivity of this compound. This can aid in the design of molecules with tailored photophysical properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule, its interactions with solvents, and its self-assembly behavior, which is particularly relevant for predicting its potential to form liquid crystals or other ordered structures.

Quantitative Structure-Activity Relationship (QSAR) Studies: If the compound is explored for biological applications, QSAR modeling could be employed to correlate its structural features with its activity, guiding the design of more potent analogs.

Exploration of New Application Domains in Niche Technologies

The unique combination of a rigid, heterocyclic core and a flexible, alkoxy-substituted arm in this compound opens up possibilities for its use in various specialized technologies.

Potential Research Directions:

Liquid Crystals: The elongated molecular shape and the presence of both rigid and flexible segments are characteristic features of calamitic liquid crystals. The hexyloxy chain length can be varied to tune the mesophase behavior, potentially leading to new materials for display technologies.

Organic Field-Effect Transistors (OFETs): The aromatic core of the molecule suggests potential for charge transport. By modifying the substitution pattern and optimizing the molecular packing, it may be possible to develop new organic semiconductors for flexible electronics.

Chemosensors: The quinoline nitrogen can act as a binding site for specific analytes. Changes in the fluorescence of the molecule upon binding could be utilized for the development of selective and sensitive chemosensors for metal ions or other small molecules.

Challenges and Opportunities in this compound Research

Despite the promising outlook, several challenges need to be addressed to fully realize the potential of this compound.

Challenges:

Synthesis and Purification: Developing high-yield, scalable, and cost-effective synthetic routes can be challenging. Purification of the final product to the high degree required for many applications can also be a hurdle.

Structure-Property Relationships: A thorough understanding of how modifications to the molecular structure (e.g., changing the length of the alkoxy chain, introducing substituents on the quinoline ring) affect the material properties is crucial and requires extensive experimental and theoretical work.

Device Integration: For applications in electronics and photonics, the successful integration of the material into device architectures and ensuring its long-term stability are significant challenges.

Opportunities:

Multifunctional Materials: The modular nature of the molecule allows for the combination of different functional units, potentially leading to materials with multiple, synergistic properties (e.g., luminescent liquid crystals).

Bio-inspired Materials: The quinoline core is a common motif in natural products and biologically active molecules. This opens up opportunities for the development of new biocompatible materials for biomedical applications.

Fundamental Science: The study of this compound and its derivatives can contribute to a deeper fundamental understanding of self-assembly, photophysics, and charge transport in organic materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-hexyloxybenzoyl)quinoline, and how can spectral data validate its purity?

  • Methodological Answer : Synthesis typically involves coupling 4-hexyloxybenzoyl chloride with a pre-functionalized quinoline core under anhydrous conditions. For example, quinoline derivatives are often synthesized via Friedel-Crafts acylation or nucleophilic substitution, as seen in analogous compounds like ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates . Post-synthesis, validate purity using:

  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.0–8.5 ppm), hexyloxy chain protons (δ 0.8–1.8 ppm), and carbonyl carbons (δ ~185 ppm) .
  • Mass Spectrometry : Look for [M+H]+ or [M+Na]+ adducts (e.g., m/z 477 observed in structurally similar quinolines) .
  • Elemental Analysis : Compare experimental vs. calculated C, H, N percentages (e.g., deviations <0.4% indicate purity) .

Q. How do substituents on the quinoline core influence solubility and stability in biological assays?

  • Methodological Answer : The hexyloxy chain enhances lipophilicity, improving membrane permeability, while electron-withdrawing groups (e.g., benzoyl) stabilize the quinoline ring against oxidative degradation. To assess:

  • LogP Measurement : Use HPLC or shake-flask methods to quantify partitioning between octanol/water phases.
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures under nitrogen to evaluate thermal stability .
  • pH Stability Studies : Incubate the compound in buffers (pH 2–10) and track degradation via UV-Vis or LC-MS .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound derivatives?

  • Methodological Answer : Use structure-activity relationship (SAR) models and software like PASS or Swiss ADME :

  • PASS Prediction : Input the SMILES string to estimate antimicrobial or anticancer potential based on structural motifs (e.g., quinoline derivatives with alkoxy chains show >70% probability for kinase inhibition) .
  • Swiss ADME Analysis : Predict oral bioavailability (%F >30% if LogP <5) and metabolic pathways (e.g., CYP3A4-mediated oxidation of hexyl chains) .
  • Docking Studies : Align the compound with target proteins (e.g., β-amyloid for Alzheimer’s research) using AutoDock Vina to calculate binding energies (ΔG < −7 kcal/mol suggests strong affinity) .

Q. How should researchers resolve contradictions in cytotoxicity data across different cell lines?

  • Methodological Answer : Discrepancies may arise from cell-specific uptake or metabolic differences. Mitigate via:

  • Dose-Response Curves : Use IC50 values normalized to controls (e.g., MTT assays over 24–72 hours) .
  • Mechanistic Profiling : Compare apoptosis markers (e.g., caspase-3 activation) in sensitive vs. resistant lines.
  • Solvent Controls : Ensure DMSO concentrations <0.1% to avoid solvent-induced artifacts .

Q. What strategies improve regioselectivity in quinoline functionalization during derivatization?

  • Methodological Answer : Optimize reaction conditions based on electronic and steric effects:

  • Directed Metalation : Use Lewis acids (e.g., BF3·OEt2) to direct electrophilic substitution to the 4-position .
  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups with TBSCl) to prioritize benzoylation at the quinoline nitrogen .
  • Microwave-Assisted Synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 150°C for 10 minutes) .

Data Analysis and Experimental Design

Q. How can researchers interpret conflicting spectral data (e.g., NMR shifts) for quinoline derivatives?

  • Methodological Answer : Contradictions may stem from solvent effects or tautomerism. Resolve via:

  • Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by tracking peak splitting at 25°C vs. −40°C .
  • COSY/HSQC Experiments : Confirm proton-carbon correlations to assign ambiguous peaks (e.g., distinguishing quinoline C-2 vs. C-4 carbons) .
  • Reference Standards : Compare with published data for analogous compounds (e.g., 6,7-dimethoxyquinoline derivatives in ).

Q. What in vitro assays are most suitable for evaluating the anti-inflammatory potential of this compound?

  • Methodological Answer : Prioritize assays targeting inflammatory mediators:

  • COX-2 Inhibition : Measure prostaglandin E2 (PGE2) levels in LPS-stimulated macrophages via ELISA .
  • NF-κB Luciferase Reporter Assay : Quantify transcriptional activity in HEK293 cells transfected with NF-κB-responsive constructs .
  • Cytokine Profiling : Use multiplex assays (e.g., Luminex) to assess TNF-α, IL-6, and IL-1β secretion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.